4-Hydroxypicolinaldehyde hydrochloride
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Overview
Description
4-Hydroxypicolinaldehyde hydrochloride is an organic compound with the molecular formula C6H6ClNO2. It is a white crystalline solid that is soluble in water and commonly used in research and industrial applications . This compound is a derivative of picolinaldehyde, featuring a hydroxyl group at the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxypicolinaldehyde hydrochloride can be synthesized through various methods. One common synthetic route involves the hydroxylation of picolinaldehyde. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The compound is usually produced in bulk and purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypicolinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxypicolinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological studies.
Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxypicolinaldehyde hydrochloride involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in various chemical interactions. These interactions can influence biological pathways and processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
4-Hydroxyacetophenone: Contains a ketone group instead of an aldehyde group
Uniqueness
4-Hydroxypicolinaldehyde hydrochloride is unique due to the presence of both the hydroxyl and aldehyde groups on the pyridine ring. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
4-oxo-1H-pyridine-2-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.ClH/c8-4-5-3-6(9)1-2-7-5;/h1-4H,(H,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYNNZGDBVOXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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